molecular formula C24H20BrN3OS B2789929 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207012-01-8

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2789929
CAS RN: 1207012-01-8
M. Wt: 478.41
InChI Key: PVZFVBFLYZJQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reagents and conditions that cause it to undergo chemical changes .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action of BRD-8899 is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein is involved in the regulation of gene expression, and inhibiting its activity can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
BRD-8899 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of BRD-8899 is its specificity for inhibiting the activity of BRD4. This makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of BRD-8899 is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several potential future directions for research on BRD-8899. One area of interest is the development of more potent analogs of the compound that could be used in experiments requiring higher levels of inhibition. Another area of research is the study of the compound's effects on other proteins and biological processes, which could lead to the identification of new targets for drug development. Finally, research on the potential use of BRD-8899 in the treatment of inflammatory diseases and other conditions could lead to the development of new therapies.

Synthesis Methods

The synthesis of BRD-8899 is a complex process that involves several steps. The first step involves the synthesis of 4-bromoacetophenone, which is then reacted with phenylhydrazine to produce 4-bromo-N-phenylacetohydrazide. This compound is then reacted with 2-bromo-5-(4-bromophenyl)-1H-imidazole to produce BRD-8899.

Scientific Research Applications

BRD-8899 has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is the study of cancer. BRD-8899 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer.

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3OS/c1-17-7-13-20(14-8-17)27-23(29)16-30-24-26-15-22(18-9-11-19(25)12-10-18)28(24)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZFVBFLYZJQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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